4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride
Description
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Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBJIPQTHTYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride, with the molecular formula CHClO and a molecular weight of 315.58 g/mol, is a chemical compound primarily utilized in proteomics and medicinal chemistry. Its biological activity is largely attributed to its ability to interact with proteins and enzymes, making it a valuable tool for studying protein dynamics and functions. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
The biological activity of this compound is primarily linked to its reactivity with nucleophiles, particularly amino acid residues in proteins. This interaction can lead to modifications that alter protein function or stability. The compound acts as a chemical probe in proteomics, facilitating the study of protein interactions and modifications essential for understanding various biological processes.
Applications in Research
- Proteomics : The compound is extensively used in proteomics to study protein interactions. By modifying specific amino acid residues, researchers can investigate the functional consequences of these modifications.
- Medicinal Chemistry : It serves as a precursor in the synthesis of various therapeutic agents, contributing to drug development efforts aimed at targeting specific biological pathways .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | CHClO | Different chlorination pattern; used similarly in proteomics. |
| 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride | CHBrClO | Contains bromine; potential differences in reactivity. |
| 3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride | CHClO | Different dichlorination pattern; may exhibit varied biological activity. |
The specificity of this compound in modifying proteins distinguishes it from other compounds that may not have the same level of utility in biological studies.
Study 1: Interaction with Proteins
A study demonstrated that this compound effectively modifies specific lysine residues within target proteins. This modification was shown to alter the protein's stability and function significantly. Researchers utilized mass spectrometry to analyze the resulting changes in protein structure and dynamics following treatment with the compound.
Study 2: Synthesis and Application
In another research effort, scientists synthesized various derivatives of this compound to evaluate their biological activity. The derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways associated with disease states. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting potential avenues for drug development .
Study 3: Antimicrobial Activity
While primarily focused on proteomics, some studies have explored the antimicrobial properties of related compounds derived from similar structures. These investigations revealed that modifications could lead to increased efficacy against bacterial strains, highlighting the versatility of chlorinated benzoyl derivatives in medicinal applications .
Scientific Research Applications
Organic Synthesis
4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride serves as a valuable reagent in organic synthesis. It is utilized for:
- Formation of Esters and Amides : The compound can react with alcohols and amines to form esters and amides, respectively, which are crucial in various chemical processes.
- Substitution Reactions : It participates in nucleophilic substitution reactions where the chloride group can be replaced by other nucleophiles, allowing for the creation of diverse chemical entities.
Proteomics Research
This compound plays a critical role in proteomics, particularly:
- Protein Modification : It is used to modify proteins through acylation reactions, enabling detailed studies on protein interactions and functions. The ability to form covalent bonds with nucleophiles makes it essential for investigating protein dynamics in biological systems .
- Development of Probes : Researchers utilize it to develop probes that can selectively bind to specific proteins, aiding in the mapping of protein networks within cells.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for:
- Antimicrobial Activity : Similar halogenated compounds have shown significant antimicrobial properties. The dichlorobenzyl group enhances interaction with microbial membranes, suggesting potential efficacy against resistant strains.
- Anticancer Properties : Studies on structural analogs indicate potential cytotoxic effects against various cancer cell lines. The compound's reactivity may lead to apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.
Antimicrobial Efficacy
A comprehensive study demonstrated that derivatives of this compound exhibited substantial activity against multidrug-resistant bacterial strains. The presence of chlorine substituents was found to enhance the compound's effectiveness against these pathogens.
Anticancer Research
In vitro studies have indicated that related compounds trigger apoptosis in breast cancer cells via ROS generation. This finding highlights the potential of this compound as a therapeutic candidate in oncology .
Proteomics Applications
Research has shown that this compound aids in detailed protein mapping and functional analysis within proteomics studies. Its ability to modify proteins allows researchers to understand complex biological systems better and explore disease mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
